

optimizing BMS-962212 dosage for efficacy without bleeding

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Compound of Interest

Compound Name: BMS-962212

Cat. No.: B606278

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Technical Support Center: BMS-962212

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of **BMS-962212** for maximum antithrombotic efficacy while minimizing bleeding risk.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **BMS-962212**?

A1: **BMS-962212** is a potent, reversible, and highly selective small molecule inhibitor of Factor XIa (FXIa).[1][2][3][4] By directly targeting FXIa, an enzyme in the intrinsic pathway of the coagulation cascade, **BMS-962212** prevents the amplification of thrombin generation that leads to pathologic thrombus formation.[3] This targeted approach is designed to preserve normal hemostasis, thereby reducing the risk of bleeding compared to broader-spectrum anticoagulants.[3][5]

Q2: What is the key advantage of targeting FXIa for anticoagulation?

A2: Targeting FXIa offers a promising strategy for anticoagulation with a potentially wider therapeutic window. Evidence suggests that FXIa plays a more significant role in thrombosis than in hemostasis.[5] This means that inhibiting FXIa can effectively prevent blood clots without significantly impairing the body's ability to stop bleeding, a common and serious side effect of traditional anticoagulants.[3][5]

Q3: What preclinical evidence supports the safety of **BMS-962212** regarding bleeding risk?

A3: In preclinical studies using a rabbit arteriovenous shunt model of thrombosis, intravenous administration of **BMS-962212** significantly reduced thrombus weight.[1][2] Importantly, at doses that achieved 80% antithrombotic efficacy, **BMS-962212** did not increase bleeding time, even when used in combination with aspirin.[1] This preclinical data was a strong indicator of the compound's potential for a favorable safety profile.

Q4: Has **BMS-962212** been tested in humans, and what were the findings regarding bleeding?

A4: Yes, a first-in-human, randomized, placebo-controlled, double-blind study was conducted in healthy non-Japanese and Japanese subjects.[6][7] In this study, **BMS-962212** was well-tolerated, and there were no signs of bleeding.[6][7] Adverse events reported were mild and included infusion site reactions, nausea, and headache.[2][8]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected Bleeding in Preclinical Models	Dose Miscalculation: The administered dose may be higher than intended.	Action: Double-check all calculations for dose preparation and administration. Ensure accurate conversion between units (e.g., mg/kg to mg/h).
Model Sensitivity: The specific animal model or surgical procedure may be particularly sensitive to anticoagulation.	Action: Review the literature for bleeding rates in the chosen model with other anticoagulants. Consider a pilot study with a lower dose range of BMS-962212.	
Concomitant Medications: The animal may be receiving other medications that could affect hemostasis.	Action: Review all medications being administered. If possible, avoid concomitant use of agents known to affect platelet function or coagulation.	
Lack of Efficacy (No Antithrombotic Effect)	Insufficient Dosage: The administered dose may be too low to achieve a therapeutic concentration.	Action: Refer to the dose-response data from preclinical and clinical studies. Consider a dose-escalation study to determine the optimal dose for your model.
Compound Stability: The BMS-962212 solution may have degraded.	Action: Prepare fresh solutions for each experiment. Follow recommended storage conditions for the compound.	
Pharmacokinetic Variability: There may be inter-animal variability in drug metabolism and clearance.	Action: Increase the sample size (n) in your experimental groups to account for biological variability.	
Inconsistent Pharmacodynamic (PD)	Timing of Blood Sampling: Blood samples for PD analysis	Action: In preclinical models, the peak effect of intravenously

Response (e.g., aPTT)	may not be collected at the optimal time point.	administered BMS-962212 is observed shortly after administration.[1] In humans, the maximal effect on aPTT was seen within 1-2 hours of infusion.[2] Design your sampling schedule around the expected Cmax.
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Assay Variability: The activated partial thromboplastin time (aPTT) assay can have inherent variability.	Action: Ensure consistent and validated laboratory procedures for aPTT measurement. Use appropriate controls and standards.
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Data from Clinical Trials

Table 1: Summary of Phase 1 Clinical Trial of **BMS-962212** in Healthy Subjects

Study Part	Infusion Duration	Dose Range (IV Infusion Rate)	Key Pharmacokinetic Findings (Mean Half-life)	Key Pharmacodynamic Findings (at highest dose)	Bleeding Events
Part A	2 hours	1.5 - 25 mg/h	2.04 - 4.94 hours[6][7]	-	None reported[6][7]
Part B	5 days	1 - 20 mg/h	6.22 - 8.65 hours[6][7]	92% max mean change in aPTT, 90% max mean change in FXI:C[6][7]	None reported[6][7]

FXI:C = Factor XI clotting activity

Experimental Protocols

Key Experiment: Rabbit Arteriovenous Shunt Thrombosis Model

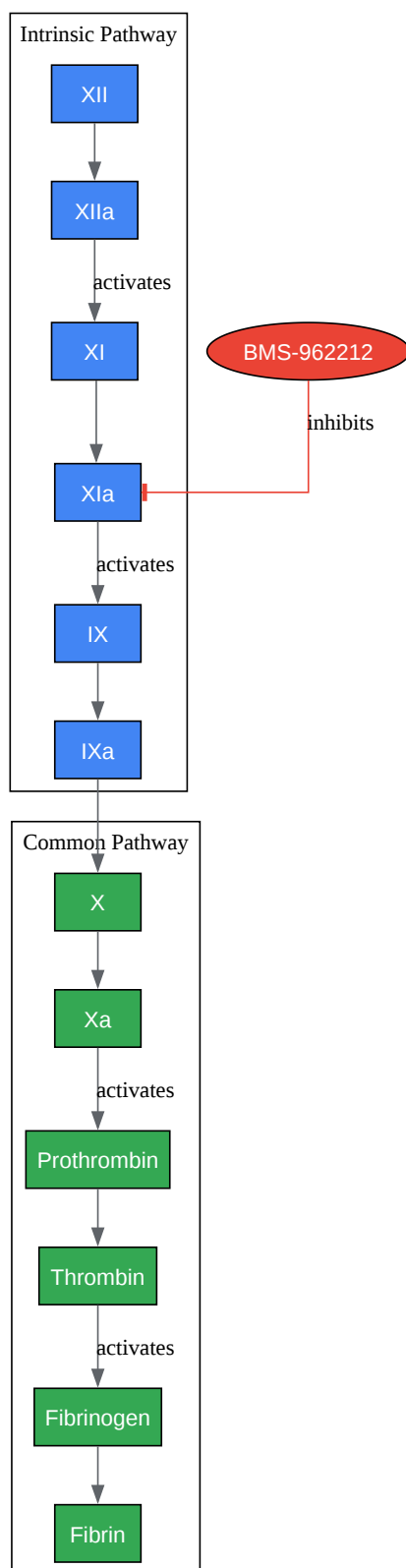
- Objective: To assess the antithrombotic efficacy of **BMS-962212**.
- Methodology:
 - Anesthetize New Zealand White rabbits.
 - Isolate a carotid artery and a jugular vein.
 - Create an extracorporeal shunt by connecting the artery and vein with a section of tubing containing a silk thread.
 - Administer **BMS-962212** or vehicle control via intravenous infusion.
 - Allow blood to circulate through the shunt for a predefined period (e.g., 15-30 minutes).
 - Remove the silk thread and weigh the resulting thrombus.
 - Efficacy is determined by the reduction in thrombus weight in the **BMS-962212**-treated group compared to the vehicle control group.

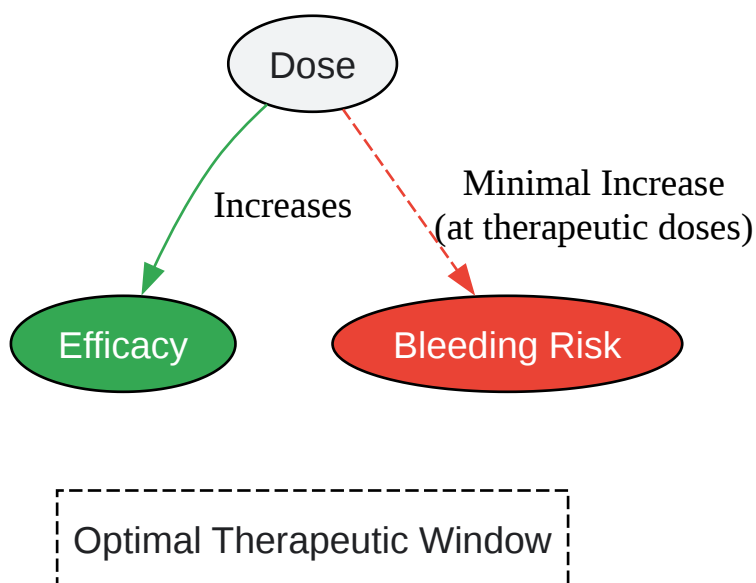
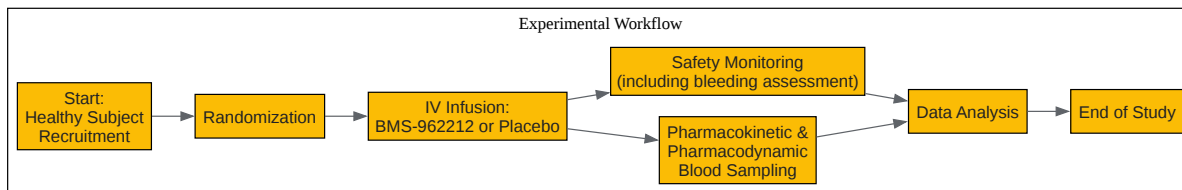
Key Experiment: Rabbit Cuticle Bleeding Time Model

- Objective: To assess the effect of **BMS-962212** on hemostasis.
- Methodology:
 - Anesthetize the rabbit.
 - Make a standardized incision in the cuticle of a toenail.
 - Gently blot the incision with filter paper at regular intervals (e.g., every 30 seconds) until bleeding stops.
 - The bleeding time is the total time from the incision until the cessation of bleeding.

- This is performed before and after the administration of **BMS-962212** to determine any change in bleeding time.

Visualizations





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com